
N-(3-acetylphenyl)-N'-(5-chloro-2-pyridinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-(5-chloro-2-pyridinyl)thiourea is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "ACT" and is known for its ability to inhibit the growth of cancer cells. In
科学的研究の応用
ACT has been found to exhibit potent antitumor activity against various cancer cell lines such as lung, breast, and colon cancer. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and resistance to chemotherapy. In addition to its anticancer properties, ACT has been found to possess antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of ACT involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. ACT binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell cycle. This leads to cell cycle arrest and ultimately, apoptosis (programmed cell death) of cancer cells.
Biochemical and Physiological Effects:
ACT has been found to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that promote cell death. It also inhibits the expression of certain genes that are involved in cell survival and proliferation. In addition, ACT has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the major advantages of ACT is its high potency against cancer cells, which makes it a valuable tool for studying cancer biology and developing new anticancer drugs. However, its high toxicity and low solubility in aqueous solutions can limit its use in in vivo experiments. Furthermore, the exact mechanism of action of ACT is not fully understood, which requires further investigation.
将来の方向性
There are several future directions for research on ACT. One potential area of study is the development of new formulations or delivery methods that can improve its solubility and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to ACT, which can help in the selection of patients for clinical trials. Furthermore, the combination of ACT with other anticancer drugs or immunotherapies may enhance its efficacy and reduce the development of drug resistance. Finally, the investigation of the role of ACT in other diseases such as Alzheimer's and Parkinson's disease may uncover new therapeutic targets.
合成法
ACT can be synthesized by reacting 3-acetylphenyl isothiocyanate with 5-chloro-2-aminopyridine in the presence of a base such as sodium hydroxide. The reaction yields ACT as a white crystalline solid with a melting point of 238-240°C. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(5-chloropyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9(19)10-3-2-4-12(7-10)17-14(20)18-13-6-5-11(15)8-16-13/h2-8H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEFTERUZTWRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(5-chloropyridin-2-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

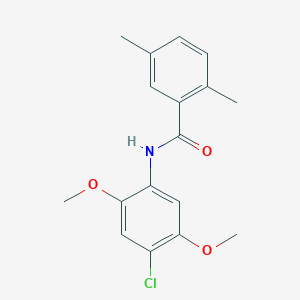
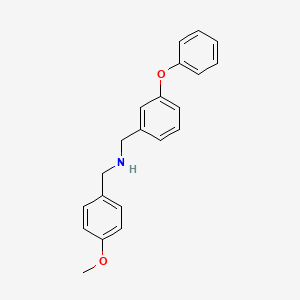
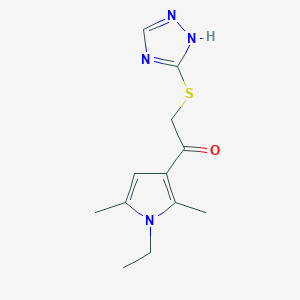
![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)
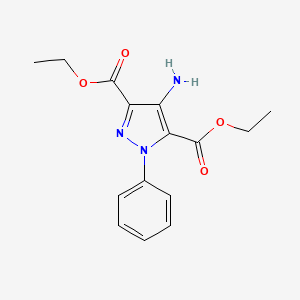

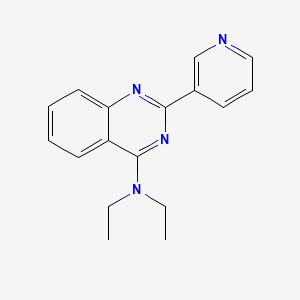
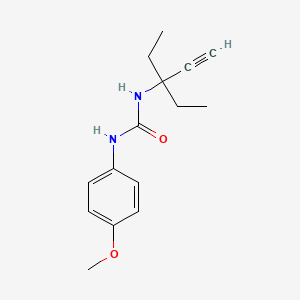
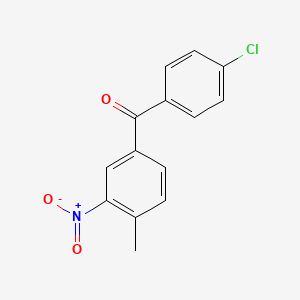
![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)
![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)